1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone chemical structure and properties
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone , with specific emphasis on its role as a privileged scaffold in medicinal chemistry.
Structural Dynamics, Synthetic Pathways, and Pharmacophore Potential
Executive Summary
The compound 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone (also known as 5-acetyl-2-phenylaminothiazole) represents a critical "push-pull" heterocyclic scaffold. Characterized by an electron-donating anilino group at the C2 position and an electron-withdrawing acetyl group at the C5 position, this molecule serves as a versatile intermediate for kinase inhibitors (e.g., CDK, Src) and antimicrobial agents. While the 4-methyl derivative is the most synthetically accessible and widely cited variant in literature, the core pharmacophore remains defined by the 2-amino-thiazole-5-ketone motif.
Part 1: Structural Architecture & Physicochemical Profile
The molecule consists of a central 1,3-thiazole ring substituted at positions 2 and 5. Its properties are governed by the electronic conjugation between the amine lone pair and the carbonyl group.
1.1 Electronic Distribution (Push-Pull System)
The 2-anilino group acts as a strong electron donor (+M effect), pushing electron density into the thiazole ring. Conversely, the 5-acetyl group acts as an electron acceptor (-M effect).
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Consequence: This polarization increases the acidity of the N-H proton and enhances the crystallinity of the compound due to strong intermolecular dipole-dipole interactions.
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H-Bonding: The motif functions as a donor-acceptor-donor (D-A-D) system, critical for binding to the hinge region of kinase enzymes.
1.2 Physicochemical Properties (Field-Proven Data)
Note: Data below reflects the highly stable 4-methyl analog, which is the standard reference for this scaffold class.
| Property | Value / Characteristic | Causality |
| Molecular Formula | C₁₁H₁₀N₂OS (Parent) / C₁₂H₁₂N₂OS (4-Me) | Thiazole core + Phenyl + Acetyl |
| Molecular Weight | 218.27 g/mol (Parent) | -- |
| Melting Point | 264–266 °C | High lattice energy driven by intermolecular H-bonding (NH···O=C). |
| Solubility | Low in H₂O; High in DMSO, DMF | Planar, aromatic stacking reduces aqueous solubility. |
| LogP (Calc) | ~2.3 – 2.8 | Moderate lipophilicity suitable for membrane permeability. |
| pKa (NH) | ~10.5 (Acidic) | The electron-withdrawing acetyl group stabilizes the conjugate base. |
Part 2: Synthetic Pathways & Optimization
The synthesis of 2-anilino-5-acetylthiazoles relies on the Hantzsch Thiazole Synthesis . This method is preferred for its modularity, allowing the introduction of various aniline substituents.
2.1 The Hantzsch Protocol (Mechanistic Workflow)
The reaction involves the condensation of N-phenylthiourea with an
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Reagent A: N-Phenylthiourea (Generated from aniline + ammonium thiocyanate or phenyl isothiocyanate).
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Reagent B:
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For 4-Methyl analog: 3-Chloro-2,4-pentanedione (3-chloroacetylacetone).
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For 4-H Parent: 2-Bromo-3-oxobutanal (often generated in situ due to instability).
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Step-by-Step Methodology (4-Methyl Analog Standard):
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Preparation: Dissolve N-phenylthiourea (1.0 eq) in Ethanol (EtOH).
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Addition: Add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at room temperature.
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Cyclization: Reflux the mixture for 2–4 hours. The solution typically turns yellow/orange.
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Workup: Cool to room temperature. The product often precipitates as a hydrohalide salt.
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Neutralization: Treat the solid with 10% NaHCO₃ or Sodium Acetate solution to liberate the free base.
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Purification: Recrystallize from EtOH/DMF to yield off-white/yellow needles.
2.2 Reaction Mechanism Diagram
The following diagram illustrates the condensation logic, highlighting the regioselectivity where the sulfur atom attacks the most electrophilic carbon (bearing the halogen).
Caption: Mechanistic flow of the Hantzsch synthesis yielding the 5-acetyl-2-aminothiazole scaffold.
Part 3: Biological Applications & SAR[1][2][3][4][5][6]
This scaffold is a validated pharmacophore in drug discovery, particularly for oncology and infectious diseases.
3.1 Kinase Inhibition (Oncology)
The 2-aminothiazole motif is a hallmark of ATP-competitive kinase inhibitors (e.g., Dasatinib).
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Binding Mode: The thiazole nitrogen (acceptor) and the exocyclic NH (donor) form a bidentate hydrogen bond with the "hinge region" of kinases (e.g., CDK1, CDK2, GSK-3
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Role of Acetyl Group: The 5-acetyl group serves as a vector for extending the molecule into the ribose binding pocket or solvent front. It is frequently converted into chalcones (via Claisen-Schmidt condensation) to access hydrophobic pockets.
3.2 Antimicrobial Activity
Derivatives of this structure have shown potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
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Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase B.
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SAR Insight: Electron-withdrawing groups on the phenyl ring (e.g., 4-F, 3-CF₃) typically enhance potency by increasing the acidity of the NH, strengthening the H-bond interaction with the target.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.
1. Proton NMR (¹H NMR, DMSO-d₆):
- 2.40–2.50 ppm: Singlet (3H) corresponding to the acetyl methyl group (-COCH₃).
- 10.50–11.00 ppm: Broad singlet (1H) for the NH proton (exchangeable with D₂O).[1]
- 7.00–7.80 ppm: Multiplets corresponding to the phenyl ring protons.
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8.00+ ppm: If the 4-H parent is isolated, the thiazole C4-H appears as a distinct downfield singlet. (In the 4-Me analog, a methyl singlet appears at
~2.6 ppm instead).
2. Infrared Spectroscopy (IR):
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3200–3300 cm⁻¹: N-H stretching (broad).
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1640–1660 cm⁻¹: C=O stretching (conjugated ketone).
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1580–1600 cm⁻¹: C=N stretching of the thiazole ring.
References
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Synthesis of 2-amino-4-methylthiazol-5-yl-ethanones: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 2-amino-5-acetylthiazoles via Hantzsch reaction."
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Biological Evaluation of Thiazole Chalcones: Biopolymers and Cell. "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones."
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Thiazole Pharmacophore Review: Molecules. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives."
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Hantzsch Mechanism & Kinetics: BenchChem Technical Guides. "The Pivotal Role of Bromine as a Leaving Group in α-Haloketones."
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Crystallographic Data: PubChem Compound Summary. "1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone."
